molecular formula C24H27N3O4 B2556836 Methyl 4-((4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)carbamoyl)benzoate CAS No. 1219906-77-0

Methyl 4-((4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)carbamoyl)benzoate

Cat. No.: B2556836
CAS No.: 1219906-77-0
M. Wt: 421.497
InChI Key: BIUUQDWJQPAFBK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the diazepane ring, the phenyl ring, and the benzoate ester group. The cyclopropanecarbonyl group attached to the diazepane ring would add some steric hindrance, potentially affecting the compound’s reactivity .


Chemical Reactions Analysis

As an ester, this compound could undergo reactions typical of esters, such as hydrolysis under acidic or basic conditions. The diazepane ring could potentially undergo reactions at the nitrogen atoms, depending on their substitution and the reaction conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the size and shape of the molecule, the functional groups present, and the overall charge distribution would influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Structural Analysis

  • Nucleophile-Dependent Diastereoselectivity : The compound has been involved in studies exploring nucleophile-dependent diastereoselectivity in the synthesis of polysubstituted tetrahydro-1H-1,3-diazepin-2-ones. These studies have provided insights into the stereoselective formation of complex molecules, which is crucial for the development of drugs and materials with specific chiral properties (Fesenko et al., 2015).

  • X-ray Crystal Structure Analysis : The compound's structure has been analyzed through X-ray crystallography, offering detailed information on its molecular configuration. This structural knowledge aids in understanding its reactivity and potential interactions with biological targets, which is essential for pharmaceutical applications (Moser, Bertolasi, & Vaughan, 2005).

Metal Carbene Precursors for Synthesis

  • Isochromene Derivatives Synthesis : Research has identified the compound as a precursor in the synthesis of isochromene derivatives through reactions with alkenes and conjugated dienes. These derivatives have applications in organic electronics and as potential pharmaceuticals due to their biological activity (Ren et al., 2017).

Catalysis and Cyclopropane Derivatives

  • Catalytic Applications : Studies have shown its utility in catalytic processes, such as C-H insertions, which are fundamental reactions in organic synthesis for constructing complex molecules from simpler ones. These reactions are pivotal in synthesizing natural products, pharmaceuticals, and agrochemicals (Mbuvi & Woo, 2008).

Potential Applications in Liquid Crystals

  • Liquid Crystal Synthesis : The compound's derivatives have been explored for their potential applications in creating new types of liquid crystals, which are crucial for the development of displays and optical devices. Understanding the molecular structure and reactivity of such compounds helps in designing materials with desired optical properties (Ahmed et al., 2020).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action for this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. If it shows promising activity in a particular area (such as medicinal chemistry or material science), further studies could be conducted to optimize its properties and evaluate its potential .

Properties

IUPAC Name

methyl 4-[[4-[4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl]phenyl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4/c1-31-24(30)19-7-3-17(4-8-19)22(28)25-20-9-11-21(12-10-20)26-13-2-14-27(16-15-26)23(29)18-5-6-18/h3-4,7-12,18H,2,5-6,13-16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIUUQDWJQPAFBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCN(CC3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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